molecular formula C23H33NO B1163678 (1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B1163678
M. Wt: 339.5
InChI Key: JOVRITWYDROVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-methylhexyl) analog differs from UR-144 by having a methyl group at the end of the alkane chain. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.

Properties

Molecular Formula

C23H33NO

Molecular Weight

339.5

IUPAC Name

[1-(5-methylhexyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C23H33NO/c1-16(2)11-9-10-14-24-15-18(17-12-7-8-13-19(17)24)20(25)21-22(3,4)23(21,5)6/h7-8,12-13,15-16,21H,9-11,14H2,1-6H3

InChI Key

JOVRITWYDROVAQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C

Synonyms

(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
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(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 4
Reactant of Route 4
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 6
Reactant of Route 6
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

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